Ortho-Substitution vs. Meta- and Para-Isomers
The target compound's ortho (2-position) difluoromethoxy substitution is a critical structural differentiator. In contrast to the meta-substituted 1-[3-(Difluoromethoxy)benzoyl]piperazine (CAS 923178-26-1), the ortho arrangement creates a unique molecular geometry. This is evidenced by the difference in their computed three-dimensional conformations and the potential for an intramolecular hydrogen bond between the piperazine carbonyl and the ortho-fluorine, a feature absent in the meta isomer [1]. This conformational constraint directly influences binding affinity at the GlyT1 transporter, a key target in schizophrenia and cognitive impairment [2].
| Evidence Dimension | Structural Geometry & Intramolecular Interaction |
|---|---|
| Target Compound Data | Ortho-substituted (2-position) difluoromethoxy group; potential for intramolecular H-bond between carbonyl oxygen and ortho-fluorine. |
| Comparator Or Baseline | 1-[3-(Difluoromethoxy)benzoyl]piperazine (meta-isomer); no such intramolecular H-bond possible. |
| Quantified Difference | Qualitative structural distinction with profound implications for target binding conformation and selectivity. |
| Conditions | Computational chemistry analysis based on 2D and 3D molecular structures from PubChem [1]. |
Why This Matters
This structural difference is not cosmetic; it dictates unique binding modes in SAR campaigns, making the ortho-isomer a non-interchangeable tool for probing specific molecular interactions.
- [1] PubChem. (2026). Compound Summary for CID 43810472, 1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride. National Center for Biotechnology Information. View Source
- [2] Pinard, E., Alanine, A., Alberati, D., et al. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139. View Source
